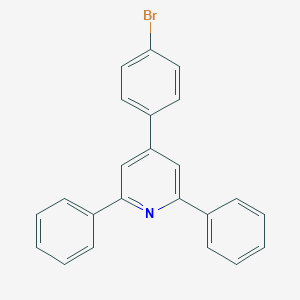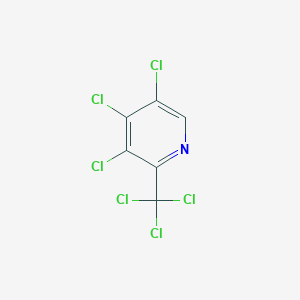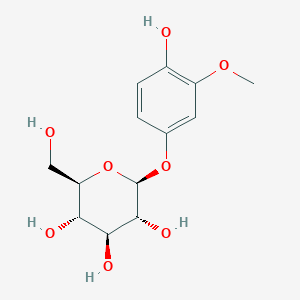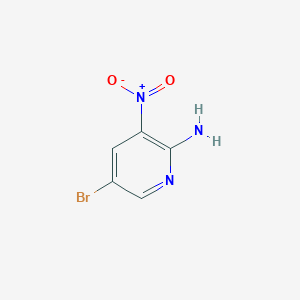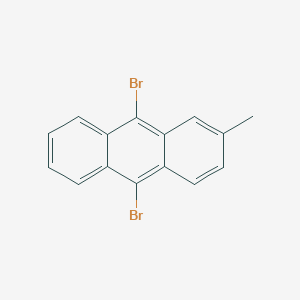![molecular formula C8H16N2O3 B172338 [2-(Piperazin-1-yl)ethoxy]acetic acid CAS No. 197969-01-0](/img/structure/B172338.png)
[2-(Piperazin-1-yl)ethoxy]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Piperazin-1-yl)ethoxy]acetic acid, also known as PEAA, is a compound that has gained attention in scientific research due to its potential therapeutic properties. PEAA is a derivative of the neurotransmitter γ-aminobutyric acid (GABA) and has been shown to have anxiolytic and anticonvulsant effects in animal models. In
作用机制
[2-(Piperazin-1-yl)ethoxy]acetic acid is believed to exert its therapeutic effects through its interaction with the GABA system. GABA is the primary inhibitory neurotransmitter in the brain, and drugs that enhance GABAergic transmission have been shown to have anxiolytic and anticonvulsant effects. [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to enhance GABAergic transmission by increasing GABA release and decreasing GABA reuptake. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of GABA receptors, further enhancing its effects.
生化和生理效应
[2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the GABA system, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to modulate the activity of glutamate receptors, which are involved in excitatory neurotransmission. [2-(Piperazin-1-yl)ethoxy]acetic acid has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
[2-(Piperazin-1-yl)ethoxy]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. Additionally, it has been shown to have consistent effects across different animal models and experimental conditions. However, there are also limitations to its use. [2-(Piperazin-1-yl)ethoxy]acetic acid has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. Additionally, the mechanisms underlying its therapeutic effects are not fully understood, which may limit its potential use in the clinic.
未来方向
There are several future directions for research on [2-(Piperazin-1-yl)ethoxy]acetic acid. One area of interest is its potential use in the treatment of anxiety disorders and epilepsy. Additional studies are needed to determine its safety and efficacy in humans and to identify the optimal dosing regimen. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Parkinson's disease. Further studies are needed to determine its neuroprotective properties and to identify the mechanisms underlying its effects. Additionally, studies are needed to explore the potential use of [2-(Piperazin-1-yl)ethoxy]acetic acid in combination with other drugs to enhance its therapeutic effects.
合成方法
[2-(Piperazin-1-yl)ethoxy]acetic acid can be synthesized through a multistep process starting with the reaction of ethylene oxide with piperazine to form 1-(2-hydroxyethoxy)piperazine. This intermediate is then reacted with chloroacetic acid to form [2-(Piperazin-1-yl)ethoxy]acetic acid. The synthesis of [2-(Piperazin-1-yl)ethoxy]acetic acid has been optimized to yield high purity and yield.
科学研究应用
[2-(Piperazin-1-yl)ethoxy]acetic acid has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Animal studies have shown that [2-(Piperazin-1-yl)ethoxy]acetic acid has anxiolytic and anticonvulsant effects, suggesting its potential use in the treatment of anxiety disorders and epilepsy. Additionally, [2-(Piperazin-1-yl)ethoxy]acetic acid has been shown to have neuroprotective properties in animal models of Parkinson's disease and traumatic brain injury.
属性
CAS 编号 |
197969-01-0 |
|---|---|
产品名称 |
[2-(Piperazin-1-yl)ethoxy]acetic acid |
分子式 |
C8H16N2O3 |
分子量 |
188.22 g/mol |
IUPAC 名称 |
2-(2-piperazin-1-ylethoxy)acetic acid |
InChI |
InChI=1S/C8H16N2O3/c11-8(12)7-13-6-5-10-3-1-9-2-4-10/h9H,1-7H2,(H,11,12) |
InChI 键 |
TWFOPCLHVOVQAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)O |
规范 SMILES |
C1CN(CCN1)CCOCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





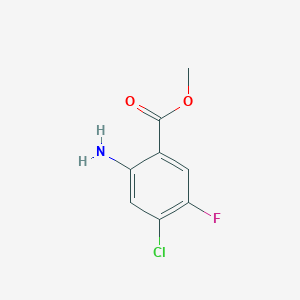

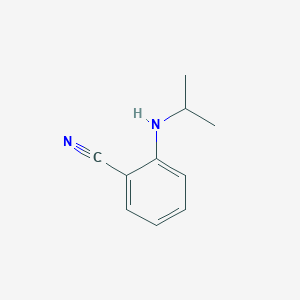

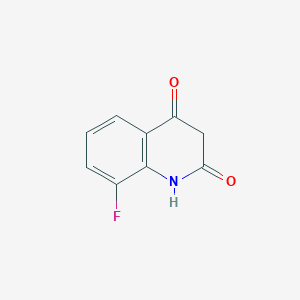
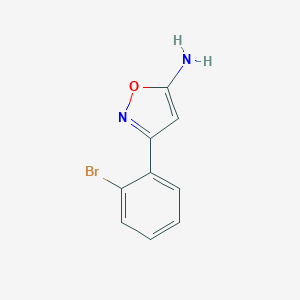
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
